5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Overview
Description
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate is a chemical compound . It is also known as the main ring of Prasugrel .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains a tetrahydrothieno pyridinone ring, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis
This compound is a solid at 20°C and should be stored under inert gas at a temperature below 0°C. It is hygroscopic and heat sensitive. Its molecular formula is C7H9NOS·HCl, and its molecular weight is 191.67 .Scientific Research Applications
Developments in Synthesis Methodologies
The synthesis of closely related compounds, such as (S)-clopidogrel, highlights the importance of developing facile synthetic approaches to meet pharmaceutical demands. The review by Saeed et al. (2017) discusses the pros and cons of various synthetic methodologies for (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug. This review is instrumental for the scientific community in electing the best synthetic methodology for similar compounds and creating new synthesis ideas (Saeed et al., 2017).
Enhancement of Thermoelectric Performance
Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) by Zhu et al. (2017) summarizes methods to enhance its thermoelectric performance. This review could serve as a foundation for further investigations into improving the performance of related organic materials, suggesting potential applications of the tetrahydrothieno compound in thermoelectric materials (Zhu et al., 2017).
Catalytic Applications and Synthetic Pathways
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts is detailed by Parmar et al. (2023), emphasizing the broad applicability of these scaffolds in the medicinal and pharmaceutical industries. This review could hint at the tetrahydrothieno compound's relevance in creating lead molecules through catalytic applications (Parmar et al., 2023).
Environmental and Biological Studies
Research on polychlorinated dibenzothiophenes (PCDTs) by Huntley et al. (1994) evaluates sources and implications of PCDTs in environmental settings, suggesting a potential area of study for the environmental impact and biological interactions of the tetrahydrothieno compound (Huntley et al., 1994).
Safety And Hazards
properties
IUPAC Name |
5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.C7H8O3S/c9-7-3-5-4-8-2-1-6(5)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h3,6,8H,1-2,4H2;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGDMMHUSPFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC2=CC(=O)SC21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668256 | |
Record name | 4-Methylbenzene-1-sulfonic acid--5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate | |
CAS RN |
952340-39-5 | |
Record name | 4-Methylbenzene-1-sulfonic acid--5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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